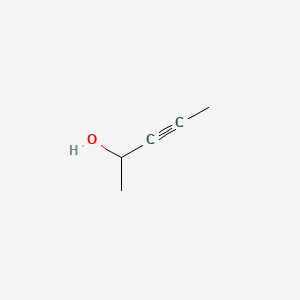

3-Pentyn-2-ol

Description

The exact mass of the compound this compound is 84.057514874 g/mol and the complexity rating of the compound is 82.6. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pent-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-4-5(2)6/h5-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFRLXPEVRXBQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950026 | |

| Record name | Pent-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27301-54-8, 58072-60-9 | |

| Record name | 3-Pentyn-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027301548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pent-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pentyn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | pent-3-yn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Racemic 3-Pentyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of racemic 3-pentyn-2-ol, a valuable propargylic alcohol intermediate in organic synthesis. Two primary and effective methods are detailed: the Grignard reaction involving the addition of a propynylmagnesium halide to acetaldehyde, and the alkynylation of acetaldehyde using 1-propynyllithium. This document furnishes detailed experimental protocols, quantitative data for the final product, and visual diagrams of the synthetic workflows to aid researchers in the successful laboratory-scale preparation of this compound.

Introduction

This compound is a secondary propargylic alcohol with the chemical formula C₅H₈O. Its structure, containing both a hydroxyl group and a carbon-carbon triple bond, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and natural products. The presence of multiple reactive sites allows for a variety of subsequent chemical transformations. This guide focuses on two robust and widely utilized methods for the preparation of racemic this compound: the Grignard reaction and the use of an organolithium reagent.

Physicochemical Properties and Spectroscopic Data

A summary of the key quantitative data for racemic this compound is presented in the table below. This information is essential for the identification and characterization of the synthesized product.

| Property | Value | Reference(s) |

| IUPAC Name | pent-3-yn-2-ol | [1] |

| Molecular Formula | C₅H₈O | [1] |

| Molecular Weight | 84.12 g/mol | [1][2] |

| Boiling Point | 138-140 °C | [2] |

| Density | 0.900 g/mL at 20 °C | [2] |

| Refractive Index (n20/D) | 1.448 | [2] |

| Spectroscopic Data | ||

| ¹H NMR (Proton NMR) | Data available | [1] |

| ¹³C NMR (Carbon NMR) | Data available | [1] |

| IR (Infrared) | Data available | [1][3] |

Synthetic Methodologies

Two primary methods for the synthesis of racemic this compound are presented below, each with a detailed experimental protocol.

Method 1: Grignard Reaction with Propynylmagnesium Bromide

The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds. In this synthesis, propyne is first deprotonated by a Grignard reagent like ethylmagnesium bromide to form propynylmagnesium bromide in situ. This alkynyl Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. A subsequent aqueous workup yields the desired racemic this compound.

3.1.1. Experimental Protocol

-

Part A: Preparation of Propynylmagnesium Bromide

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents).

-

Add anhydrous diethyl ether to the flask to cover the magnesium.

-

In the dropping funnel, place a solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the ethyl bromide solution to the magnesium suspension to initiate the reaction. The reaction can be initiated with gentle warming or the addition of a small crystal of iodine if necessary.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, cool the solution to 0 °C in an ice bath.

-

Bubble propyne gas through the solution or add a solution of propyne in an appropriate solvent dropwise. Ethane gas will evolve. Stir the mixture for 1-2 hours at room temperature to ensure the complete formation of propynylmagnesium bromide.

-

-

Part B: Reaction with Acetaldehyde

-

Cool the freshly prepared propynylmagnesium bromide solution to 0 °C in an ice bath.

-

In a separate dropping funnel, place a solution of freshly distilled acetaldehyde (1.0 equivalent) in anhydrous diethyl ether.

-

Add the acetaldehyde solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

-

-

Part C: Work-up and Purification

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation to yield pure racemic this compound.

-

Method 2: Alkynylation using 1-Propynyllithium

This method involves the use of a more reactive organolithium reagent, 1-propynyllithium. This reagent can be generated in situ from propyne and n-butyllithium. The subsequent nucleophilic addition to acetaldehyde proceeds efficiently to form the lithium alkoxide, which is then protonated during an aqueous workup to give the final product.

3.2.1. Experimental Protocol

-

Part A: Generation of 1-Propynyllithium

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Bubble propyne gas through the cold THF or add a pre-condensed amount of propyne.

-

Add n-butyllithium (1.0 equivalent) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 30-60 minutes.

-

-

Part B: Reaction with Acetaldehyde

-

To the solution of 1-propynyllithium at -78 °C, add freshly distilled acetaldehyde (1.0 equivalent) dropwise.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

-

Part C: Work-up and Purification

-

Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x portions).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by distillation to obtain racemic this compound.

-

Synthetic Workflow Visualizations

The logical flow of the experimental procedures can be visualized using the following diagrams.

Caption: Workflow for the Grignard synthesis of racemic this compound.

Caption: Workflow for the organolithium-based synthesis of racemic this compound.

Conclusion

The synthesis of racemic this compound can be reliably achieved through either the Grignard reaction or the use of an organolithium reagent. Both methods are effective for laboratory-scale preparations. The choice of method may depend on the availability of reagents and the specific requirements of the subsequent synthetic steps. Careful adherence to anhydrous reaction conditions is critical for the success of both synthetic routes. This guide provides the necessary detailed protocols and data to enable researchers to successfully synthesize and characterize this important chemical intermediate.

References

3-Pentyn-2-ol: A Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Pentyn-2-ol is an organic compound featuring both a hydroxyl group and a carbon-carbon triple bond within its five-carbon chain. This unique bifunctionality makes it a valuable building block in organic synthesis and a molecule of interest in medicinal chemistry and proteomics research. Its structure allows for a variety of chemical transformations, including reactions at the alcohol group, additions across the alkyne, and modifications to the hydrocarbon backbone. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological relevance of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

This compound is a flammable liquid characterized by the molecular formula C₅H₈O.[1] It is recognized to cause skin and eye irritation upon contact.[1] The presence of both a nucleophilic hydroxyl group and an electrophilic alkyne moiety contributes to its diverse reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O | [2][3][4] |

| Molecular Weight | 84.12 g/mol | [2][3] |

| Boiling Point | 138-140 °C (at 760 Torr) | [5] |

| 50-55 °C (at 16 Torr) | [6] | |

| Density | 0.900 g/mL at 20 °C | [5] |

| Refractive Index (n20/D) | 1.448 | [5] |

| pKa (Predicted) | 13.21 ± 0.20 | [6] |

| Physical Form | Liquid | [5] |

Table 2: Structural Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | pent-3-yn-2-ol | [7] |

| SMILES String | CC#CC(C)O | [5][7] |

| InChI | 1S/C5H8O/c1-3-4-5(2)6/h5-6H,1-2H3 | [5][7] |

| InChIKey | HJFRLXPEVRXBQZ-UHFFFAOYSA-N | [5][7] |

| CAS Number | 27301-54-8, 58072-60-9 | [7] |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, with the Grignard reaction being a common and versatile method for laboratory-scale synthesis. Other notable methods include nucleophilic substitution and the catalytic hydrogenation of 3-pentyn-2-one.[1]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol details the synthesis of this compound through the reaction of a propyne-derived Grignard reagent with acetaldehyde.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Dry tetrahydrofuran (THF)

-

Ethyl bromide

-

Propyne (gas or condensed liquid)

-

Acetaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

-

A three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet is flame-dried and allowed to cool under an inert atmosphere.

-

Magnesium turnings and a crystal of iodine are placed in the flask.

-

A solution of ethyl bromide in dry THF is added dropwise from the dropping funnel to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the Grignard reagent formation.

-

The remaining ethyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until most of the magnesium has reacted.

-

-

Formation of the Propynyl Grignard Reagent:

-

The flask containing the ethylmagnesium bromide is cooled in an ice bath.

-

Propyne gas is bubbled through the solution, or condensed propyne is added slowly. The reaction is exothermic and will result in the evolution of ethane gas as the more acidic terminal alkyne proton is removed.

-

-

Reaction with Acetaldehyde:

-

A solution of freshly distilled acetaldehyde in dry THF is added dropwise to the cooled solution of the propynyl Grignard reagent with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

-

Workup and Purification:

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.[8]

-

The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

-

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound via Grignard reaction.

Biological Activity and Applications in Drug Development

While this compound is a valuable synthetic intermediate, its direct biological activities and mechanisms of action are not extensively documented in publicly available literature. However, its structural motifs are of significant interest to researchers in drug development and chemical biology.

Proteomics Research: this compound is described as a useful biochemical for proteomics research.[9] The terminal alkyne group can serve as a "handle" for click chemistry reactions. This allows for the covalent attachment of reporter tags (like fluorophores or biotin) to molecules that have been metabolically or chemically labeled with an alkyne-containing probe. This technique is instrumental in identifying and quantifying protein-small molecule interactions, post-translational modifications, and enzyme activities.

Enzyme Interactions: General studies on alkynyl compounds suggest they possess a wide range of biological activities, including antitumor, antibacterial, and antifungal properties.[] this compound, in particular, is suggested to exert its biological effects through interactions with enzymes and proteins, potentially modulating the activity of kinases and phosphatases.[11] The hydroxyl group can participate in hydrogen bonding within enzyme active sites, while the alkyne can act as a reactive group.

Some research has shown that other lipidic alkynylcarbinols can be oxidized by short-chain dehydrogenase/reductase (SDR) enzymes into highly reactive alkynylketones.[6] These bioactivated molecules can then covalently modify proteins, leading to endoplasmic reticulum stress, inhibition of the ubiquitin-proteasome system, and ultimately, apoptosis.[6] This mechanism highlights a potential pro-drug strategy that could be explored for compounds like this compound in the context of cancer therapy.

Signaling Pathways: Currently, there is a lack of specific evidence in the scientific literature directly linking this compound to the modulation of specific signaling pathways such as the MAPK or PI3K/AKT pathways. While it is plausible that as a small molecule inhibitor it could affect such pathways, further research is required to elucidate any direct targets and downstream effects. The development of this compound derivatives and their screening in various cancer cell lines could reveal specific pathway interactions and therapeutic potential.

Conclusion

This compound is a versatile chemical entity with well-defined chemical and structural properties. Its synthesis is readily achievable through established organic chemistry methods, making it an accessible building block for further chemical exploration. While its direct applications in drug development are still emerging, its utility in proteomics and the broader biological activities of alkynyl-containing compounds suggest it is a molecule with significant potential. Future research focused on elucidating its specific biological targets and its effects on cellular signaling pathways will be crucial in unlocking its full potential for therapeutic applications.

References

- 1. SDR enzymes oxidize specific lipidic alkynylcarbinols into cytotoxic protein-reactive species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C5H8O | CID 141344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SDR enzymes oxidize specific lipidic alkynylcarbinols into cytotoxic protein-reactive species | eLife [elifesciences.org]

- 7. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. scbt.com [scbt.com]

- 11. Greasing the Wheels of Lipid Biology with Chemical Tools - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pent-3-yn-2-ol

Abstract

This technical guide provides a comprehensive overview of the chemical compound pent-3-yn-2-ol, a secondary alkynyl alcohol with significant applications in organic synthesis. The document details the precise IUPAC nomenclature, physical and chemical properties, and spectroscopic data of the molecule. Furthermore, a detailed, robust, and reproducible experimental protocol for the synthesis of pent-3-yn-2-ol via a Grignard reaction is presented. Additionally, a standard procedure for its oxidation to the corresponding ketone, pent-3-yn-2-one, is outlined. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a foundational understanding and practical instructions for the synthesis and characterization of this versatile chemical intermediate.

Introduction

Pent-3-yn-2-ol is an organic molecule containing both a hydroxyl group and a carbon-carbon triple bond. This bifunctionality makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and natural products. The precise IUPAC name for this compound is pent-3-yn-2-ol . The nomenclature is determined by identifying the longest carbon chain containing both the principal functional group (the hydroxyl group) and the triple bond. The chain is numbered to give the hydroxyl group the lowest possible locant, which in this case is carbon 2. The triple bond is located at carbon 3.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of pent-3-yn-2-ol is provided below.

Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | pent-3-yn-2-ol | [1] |

| Molecular Formula | C₅H₈O | [2] |

| Molecular Weight | 84.12 g/mol | [2] |

| Boiling Point | 138-140 °C | [3] |

| Density | 0.900 g/mL at 20 °C | [3] |

| Refractive Index (n20/D) | 1.448 | [3] |

| CAS Number | 27301-54-8 | [2] |

Spectroscopic Data

Infrared (IR) Spectroscopy: A gas-phase IR spectrum is available, though without concentration information, molar absorptivity cannot be determined.[2] Key expected absorptions include:

-

O-H stretch: A broad band around 3300-3400 cm⁻¹

-

C≡C stretch: A weak band around 2100-2200 cm⁻¹

-

C-H stretch (sp³): Bands just below 3000 cm⁻¹

-

C-O stretch: A band in the region of 1050-1150 cm⁻¹

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted chemical shifts (in ppm) for pent-3-yn-2-ol are as follows:

-

-OH: A broad singlet, chemical shift is solvent-dependent.

-

CH(OH): A quartet, around 4.0-4.5 ppm.

-

CH₃ (next to C≡C): A doublet, around 1.8-2.0 ppm.

-

CH₃ (next to CHOH): A doublet, around 1.2-1.4 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted chemical shifts (in ppm) for pent-3-yn-2-ol are as follows:

-

C≡C: Two signals in the range of 70-90 ppm.

-

CH(OH): A signal around 60-65 ppm.

-

CH₃ (next to CHOH): A signal around 20-25 ppm.

-

CH₃ (next to C≡C): A signal around 3-5 ppm.

Mass Spectrometry: The mass spectrum of pent-3-yn-2-ol would be expected to show a molecular ion peak (M⁺) at m/z = 84. Key fragmentation patterns for secondary alcohols include the loss of an alkyl group adjacent to the hydroxyl-bearing carbon. Therefore, a significant fragment at m/z = 69 (M-15), corresponding to the loss of a methyl group, would be anticipated.

Experimental Protocols

Synthesis of Pent-3-yn-2-ol via Grignard Reaction

This protocol details the synthesis of pent-3-yn-2-ol from propyne and acetaldehyde using a Grignard reagent.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Propyne (condensed)

-

Acetaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

Preparation of Ethylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. The reaction is exothermic and should be controlled with an ice bath.

-

Once the reaction has started, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Propyne:

-

Cool the Grignard reagent solution in an ice bath.

-

Bubble condensed propyne gas through the solution. This will form the propynylmagnesium bromide.

-

-

Reaction with Acetaldehyde:

-

To the solution of propynylmagnesium bromide, add a solution of freshly distilled acetaldehyde in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature at 0-5 °C using an ice bath.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the diethyl ether by rotary evaporation.

-

The crude product can be purified by distillation under reduced pressure.

-

Oxidation of Pent-3-yn-2-ol to Pent-3-yn-2-one

This protocol describes a general method for the oxidation of a secondary alkynyl alcohol to the corresponding ketone using pyridinium chlorochromate (PCC).

Materials:

-

Pent-3-yn-2-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane

-

Silica gel

-

Celica® or Florisil®

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Short path distillation apparatus (for purification)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, suspend PCC in anhydrous dichloromethane.

-

To this suspension, add a solution of pent-3-yn-2-ol in anhydrous dichloromethane in one portion.

-

-

Reaction Execution:

-

Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, dilute the mixture with diethyl ether.

-

Pass the mixture through a short column of silica gel or Florisil® to remove the chromium salts.

-

Wash the solid residue with additional diethyl ether.

-

Combine the organic filtrates and remove the solvent by rotary evaporation.

-

The crude pent-3-yn-2-one can be purified by distillation or column chromatography.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of pent-3-yn-2-ol.

Caption: Workflow for the synthesis of pent-3-yn-2-ol.

Oxidation Reaction Pathway

The diagram below outlines the conversion of pent-3-yn-2-ol to pent-3-yn-2-one.

Caption: Oxidation of pent-3-yn-2-ol to pent-3-yn-2-one.

Conclusion

This technical guide has provided a detailed overview of pent-3-yn-2-ol, a valuable intermediate in organic synthesis. The document has established the correct IUPAC nomenclature, summarized key physicochemical and spectroscopic data, and presented detailed experimental protocols for its synthesis and subsequent oxidation. The provided workflows and diagrams offer a clear visual representation of these chemical transformations. The information contained herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, facilitating the effective utilization of pent-3-yn-2-ol in their work.

References

An In-depth Technical Guide to the Stereoisomers of 3-Pentyn-2-ol

This technical guide provides a comprehensive overview of the stereoisomers of 3-pentyn-2-ol, a chiral propargylic alcohol of interest to researchers, scientists, and drug development professionals. This document details the physicochemical properties, synthesis, and chiral separation of its enantiomers, and discusses their potential biological significance.

Introduction to this compound and its Stereoisomerism

This compound is a secondary alcohol containing a carbon-carbon triple bond. Its molecular structure features a chiral center at the second carbon atom (C2), which is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a propynyl group (-C≡CCH₃). This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-3-pentyn-2-ol and (S)-3-pentyn-2-ol.

The spatial arrangement of these enantiomers is depicted below:

Physicochemical Properties

| Property | Racemic this compound | (R)-3-Pentyn-2-ol | (S)-3-Pentyn-2-ol |

| Molecular Formula | C₅H₈O | C₅H₈O | C₅H₈O |

| Molecular Weight | 84.12 g/mol [2][3] | 84.12 g/mol | 84.12 g/mol |

| CAS Number | 27301-54-8[4] | 57984-70-0[5] | 90242-65-2 |

| Boiling Point | 138-140 °C[3] | 138-140 °C | 138-140 °C |

| Density | 0.900 g/mL at 20 °C[3] | 0.900 g/mL at 20 °C | 0.900 g/mL at 20 °C |

| Refractive Index (n20/D) | 1.448[3] | 1.448 | 1.448 |

| Specific Rotation | 0° | Not available | Not available |

Synthesis and Chiral Separation

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or resolution of the racemic mixture.

Enantioselective Synthesis

Asymmetric reduction of the corresponding ketone, 3-pentyn-2-one, is a common method for the enantioselective synthesis of this compound. This can be accomplished using a chiral reducing agent or a catalyst. A representative protocol, adapted from the synthesis of a similar compound, is provided below[6].

Experimental Protocol: Asymmetric Reduction of 3-Pentyn-2-one

-

Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve a chiral ligand (e.g., (1R,2S)-(-)-norephedrine) and a metal precursor (e.g., diisobutylaluminum hydride (DIBAL-H)) in an anhydrous solvent like toluene at -78 °C.

-

Reaction: To the prepared catalyst solution, add 3-pentyn-2-one dropwise at -78 °C.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow addition of a suitable quenching agent, such as Rochelle's salt solution.

-

Extraction: Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched this compound.

-

Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Chiral Separation

Resolution of racemic this compound can be effectively achieved using chiral chromatography, most commonly chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with a cellulose or amylose derivative (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The optimal ratio needs to be determined empirically to achieve the best resolution. A common starting point is a 90:10 (v/v) mixture of n-hexane:isopropanol.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm).

-

Procedure:

-

Dissolve a small amount of racemic this compound in the mobile phase.

-

Inject the sample onto the chiral column.

-

Monitor the elution of the two enantiomers using the UV detector. The enantiomer that interacts more strongly with the CSP will have a longer retention time.

-

Collect the separated enantiomers in different fractions.

-

Biological Significance and Drug Development Potential

While specific studies on the biological activity of this compound enantiomers are limited, the principle of stereoselectivity in pharmacology is well-established[7]. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, can lead to significant differences in their pharmacological and toxicological profiles[8].

For instance, one enantiomer of a chiral drug may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) may be inactive, less active, or even contribute to adverse effects[8]. Therefore, the development of single-enantiomer drugs is a critical aspect of modern drug discovery and development, aiming to improve therapeutic efficacy and safety.

Given its structure as a small, chiral propargylic alcohol, the enantiomers of this compound could serve as valuable chiral building blocks in the synthesis of more complex, biologically active molecules. Their differential biological activities would need to be investigated to determine their potential in drug development.

Conclusion

The stereoisomers of this compound, (R)- and (S)-3-pentyn-2-ol, are chiral molecules with distinct three-dimensional arrangements. While they share many physical properties, their differential interaction with chiral environments is crucial, particularly in the context of biological systems. The ability to synthesize or separate these enantiomers in high purity is essential for investigating their individual pharmacological and toxicological profiles. This technical guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to work with and explore the potential of the stereoisomers of this compound. Further research into the specific biological activities of each enantiomer is warranted to fully elucidate their potential in medicinal chemistry and drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound = 98.0 GC 58072-60-9 [sigmaaldrich.com]

- 3. 3-戊炔-2-醇 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Physical Properties of 3-Pentyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key physical properties of 3-pentyn-2-ol, a valuable chemical intermediate in various synthetic processes. The information is presented to support research, development, and quality control activities.

Core Physical and Chemical Properties

This compound is a secondary alcohol and an alkyne, with the chemical structure illustrated below. Its bifunctionality makes it a versatile building block in organic synthesis.

Chemical Structure:

The physical characteristics of this compound are critical for its handling, application in reactions, and for purification processes. A summary of these properties is provided in the table below.

Summary of Physical Properties

| Property | Value | Conditions |

| Molecular Formula | C₅H₈O | |

| Molecular Weight | 84.12 g/mol | |

| Boiling Point | 138-140 °C | at 1 atm |

| Melting Point | -5.75 °C | |

| Density | 0.900 g/mL | at 20 °C |

| Refractive Index | 1.448 | at 20 °C |

| Flash Point | 54 °C (129.2 °F) | Closed Cup |

| Solubility | Inferred to be soluble in polar solvents. |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard experimental methodologies for measuring the key physical parameters of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, a common method is the distillation method or the capillary method (Siwoloboff method).

Methodology: Capillary Method

-

Sample Preparation: A small amount (a few drops) of this compound is placed in a small test tube or centrifuge tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed in the sample with the open end down.

-

Apparatus Setup: The tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in an oil bath for even heating.

-

Heating and Observation: The oil bath is heated gradually. As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

-

Boiling Point Determination: The heat is removed, and the bath is allowed to cool slowly. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[1]

Determination of Density

The density of a liquid is its mass per unit volume. It is a fundamental property that can be used to assess purity.

Methodology: Using a Pycnometer or Graduated Cylinder

-

Mass of Empty Container: The mass of a clean, dry measuring cylinder or pycnometer is accurately determined using an electronic balance.

-

Volume Measurement: A precise volume of this compound is added to the container. For a graduated cylinder, the volume is read from the bottom of the meniscus.

-

Mass of Filled Container: The total mass of the container with the liquid is measured.

-

Calculation: The mass of the liquid is found by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume. For higher accuracy, this process should be repeated, and the average value taken.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property that is sensitive to temperature and the wavelength of light used.

Methodology: Using a Refractometer

-

Calibration: The refractometer is calibrated using a standard sample with a known refractive index, often distilled water.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is activated. The user looks through the eyepiece and adjusts the controls until the boundary line is sharp and centered in the crosshairs.

-

Reading: The refractive index value is read from the scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination.

Caption: Workflow for Refractive Index Measurement.

References

An In-depth Technical Guide to 3-Pentyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-pentyn-2-ol, detailed experimental protocols for its synthesis, and a discussion of its potential applications, particularly in the field of proteomics. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and proteomics research.

Chemical and Physical Properties

This compound is a secondary alcohol containing a carbon-carbon triple bond. Its chemical structure and properties make it a potentially useful building block in organic synthesis.

Identifiers

There appears to be some discrepancy in the CAS Registry Number for this compound across different databases. The most commonly cited CAS numbers are:

-

58072-60-9 : Frequently used by commercial suppliers such as Sigma-Aldrich and Santa Cruz Biotechnology.[1][2]

-

27301-54-8 : Referenced in the NIST Chemistry WebBook and PubChem.[3][4]

The CAS number for the (2R)-enantiomer is 57984-70-0 .[5] For the purpose of this guide, we will refer to the racemic mixture.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₅H₈O | [3] |

| Molecular Weight | 84.12 g/mol | [3] |

| Appearance | Liquid | |

| Boiling Point | 138-140 °C (at 760 Torr) | [2] |

| 50-55 °C (at 16 Torr) | ||

| Density | 0.900 g/mL at 20 °C | [2] |

| Refractive Index | n20/D 1.448 | [2] |

| pKa | 13.21 ± 0.20 (Predicted) | |

| Flash Point | 54 °C (129.2 °F) - closed cup | |

| Storage Temperature | 2-8°C | [2] |

| Solubility | Log10 of Water solubility in mol/l: -1.09 (Crippen Calculated) | [6] |

| Octanol/Water Partition Coefficient (logP) | 0.390 (Crippen Calculated) | [6] |

| SMILES | CC#CC(C)O | [3] |

| InChI | InChI=1S/C5H8O/c1-3-4-5(2)6/h5-6H,1-2H3 | [3] |

| InChIKey | HJFRLXPEVRXBQZ-UHFFFAOYSA-N | [3] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. The following spectral data are available in public databases:

-

¹H NMR and ¹³C NMR: Available in various databases, providing information on the proton and carbon environments within the molecule.

-

Infrared (IR) Spectroscopy: The NIST Chemistry WebBook contains the gas-phase IR spectrum for this compound.[4]

-

Mass Spectrometry (MS): Electron ionization mass spectral data is also available from the NIST Chemistry WebBook.[4]

-

Raman Spectroscopy: Computed Raman spectra can be found in specialized databases.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

The synthesis of this compound can be achieved through the nucleophilic addition of an ethylmagnesium halide to propyne, followed by the reaction of the resulting propynyl Grignard reagent with acetaldehyde. The following is a detailed protocol adapted from established Grignard reaction procedures.

2.1.1. Materials and Equipment

-

Reagents:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Propyne (condensed or from a cylinder)

-

Acetaldehyde, freshly distilled

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Iodine crystal (optional, as an initiator)

-

-

Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Gas inlet for inert gas (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

-

2.1.2. Procedure

Part A: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

-

Place magnesium turnings in the flame-dried three-necked flask under an inert atmosphere.

-

Add a small crystal of iodine if necessary to initiate the reaction.

-

Add a portion of anhydrous diethyl ether or THF to the flask.

-

Dissolve ethyl bromide in anhydrous ether/THF in the dropping funnel.

-

Add a small amount of the ethyl bromide solution to the magnesium. The reaction should start, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Propyne and Acetaldehyde

-

Cool the freshly prepared ethylmagnesium bromide solution to 0 °C using an ice bath.

-

Bubble propyne gas through the solution or add condensed propyne dropwise. The reaction is exothermic and will result in the formation of propynylmagnesium bromide.

-

Once the addition of propyne is complete, continue to stir the mixture at 0 °C for 30 minutes.

-

Add freshly distilled acetaldehyde dropwise from the dropping funnel to the stirred solution of propynylmagnesium bromide at 0 °C.

-

After the addition of acetaldehyde is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Part C: Work-up and Purification

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Combine all organic layers and wash with brine (saturated NaCl solution).

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Safety Precautions

-

Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All reactions must be carried out under a dry, inert atmosphere.

-

Anhydrous solvents are essential for the success of the reaction.

-

Diethyl ether and THF are highly flammable. Ensure the reaction is performed in a well-ventilated fume hood, away from any sources of ignition.

-

Acetaldehyde is a volatile and flammable liquid. Handle with care.

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, it is described as a useful biochemical for proteomics research.[1] The presence of both a hydroxyl group and an alkyne functionality makes it a candidate for use as a chemical probe in activity-based protein profiling (ABPP) and other chemoproteomic workflows.

Potential Role in Proteomics

The terminal alkyne group in a molecule can be used as a "handle" for click chemistry, a set of biocompatible reactions that allow for the covalent ligation of a probe to a reporter molecule (e.g., a fluorophore or biotin). A generalized workflow for how a small molecule like this compound could be used in a proteomics experiment is outlined below.

Generalized Workflow for Small Molecule Probe in Proteomics

Caption: A generalized workflow for using an alkyne-containing small molecule in a chemoproteomics experiment.

In this hypothetical workflow, this compound would be introduced to a biological system. After binding to its target proteins, the alkyne handle would be used to attach a biotin tag via click chemistry. The biotinylated proteins could then be enriched and identified using mass spectrometry. This approach can help in identifying the protein targets of a small molecule, which is a crucial step in drug discovery.

Synthetic Pathway Overview

The synthesis of this compound from basic starting materials can be visualized as a multi-step process. The following diagram illustrates the logical flow of the synthesis described in the experimental protocol.

Caption: Logical flow for the synthesis of this compound.

Conclusion

This compound is a readily synthesizable secondary alkynyl alcohol with well-defined physicochemical properties. While its biological activities are not yet fully explored, its structure suggests potential as a chemical probe in proteomics and as a building block in the synthesis of more complex molecules for drug discovery. The detailed synthetic protocol and compiled data in this guide provide a solid foundation for researchers to utilize this compound in their work. Further investigation into its biological interactions is warranted to fully uncover its potential in the life sciences.

References

- 1. scbt.com [scbt.com]

- 2. This compound = 98.0 GC 58072-60-9 [sigmaaldrich.com]

- 3. This compound | C5H8O | CID 141344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound (CAS 27301-54-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to 3-Pentyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-pentyn-2-ol, with a focus on its molecular weight, synthesis, and applications in scientific research.

Core Physicochemical Properties

This compound is a secondary alcohol and an alkyne with the chemical formula C₅H₈O.[1][2][3][4][5][6] Its structure consists of a five-carbon chain containing a triple bond between the third and fourth carbon atoms and a hydroxyl group on the second carbon. This structure results in a chiral center at the second carbon, leading to the existence of (R) and (S) stereoisomers.[2][5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₈O | [1][2][4][7] |

| Molecular Weight | 84.12 g/mol | [1][4] |

| 84.118 g/mol | [2][7] | |

| 84.1164 g/mol | [3] | |

| CAS Registry Number | 27301-54-8 | [3][6][7] |

| 58072-60-9 | [1] | |

| Boiling Point | 138-140 °C | |

| Density | 0.900 g/mL at 20 °C | |

| Canonical SMILES | CC#CC(C)O | [2][6][7] |

| InChIKey | HJFRLXPEVRXBQZ-UHFFFAOYSA-N | [3][4][6] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of an appropriate organometallic reagent with an aldehyde. A common synthetic route is the reaction of lithiated propyne with acetaldehyde.

General Experimental Protocol: Synthesis of this compound

-

Preparation of Lithiated Propyne: Propyne is bubbled through a solution of n-butyllithium in an inert solvent, such as tetrahydrofuran (THF), at a low temperature (e.g., -78 °C). This deprotonation of propyne results in the formation of lithiated propyne.

-

Reaction with Acetaldehyde: Acetaldehyde is then added dropwise to the solution of lithiated propyne, still at a low temperature. The nucleophilic acetylide attacks the electrophilic carbonyl carbon of acetaldehyde.

-

Quenching: The reaction is quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent, such as diethyl ether. The combined organic layers are then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.

The following diagram illustrates the general workflow for the synthesis of this compound.

Applications in Research and Drug Development

While detailed information on its specific roles in signaling pathways is not extensively documented in publicly available literature, this compound is recognized as a useful biochemical for proteomics research.[1] Its alkyne functional group makes it a valuable tool for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds and bioconjugation.

Logical Relationship of this compound in Research Applications

The diagram below outlines the logical flow of how this compound can be utilized in research, particularly in proteomics and drug discovery, leveraging its key chemical features.

The terminal alkyne can be used to attach reporter tags (like fluorophores or biotin) to biomolecules that have been metabolically, enzymatically, or synthetically engineered to contain an azide group. This allows for the specific labeling, identification, and visualization of these biomolecules within complex biological systems. The hydroxyl group offers another site for chemical modification, further expanding its potential as a versatile building block in the synthesis of more complex molecules for drug discovery.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C5H8O | CID 141344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-Pent-3-yn-2-ol | C5H8O | CID 11137086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikidata [wikidata.org]

- 7. pent-3-yn-2-ol | 27301-54-8 | Buy Now [molport.com]

The Discovery and Enduring Legacy of Alkynols: A Technical Guide for Modern Drug Development

Abstract

Alkynols, organic compounds bearing both a hydroxyl and a carbon-carbon triple bond, represent a cornerstone of synthetic chemistry with a rich history spanning over a century. From their foundational discovery rooted in the chemistry of acetylene to their contemporary application in complex, stereoselective syntheses, alkynols have proven to be remarkably versatile intermediates. This technical guide provides an in-depth exploration of the discovery and history of alkynols, detailing key synthetic milestones and the evolution of experimental methodologies. A significant focus is placed on their role in modern drug development, exemplified by the sedative-hypnotic agent Ethchlorvynol and its interaction with the GABA-A receptor signaling pathway. This whitepaper aims to equip researchers, scientists, and drug development professionals with a comprehensive historical and technical understanding of this vital class of molecules, complete with detailed experimental protocols, tabulated quantitative data, and visualized chemical and biological pathways to facilitate further innovation.

Introduction: The Structural Uniqueness and Importance of Alkynols

Alkynols are a class of organic compounds characterized by the presence of at least one hydroxyl (-OH) group and one carbon-carbon triple bond (C≡C). Their unique electronic and structural features, arising from the sp-hybridized carbons of the alkyne moiety, render them highly valuable synthons in organic chemistry. The simplest stable alkynol is propargyl alcohol (prop-2-yn-1-ol), a compound that has found widespread use as a corrosion inhibitor, a precursor in organic synthesis, and in the preparation of pharmaceuticals and agrochemicals.[1][2]

A special subclass of alkynols are the ynols, where the hydroxyl group is directly attached to one of the sp-hybridized carbons of the triple bond. These compounds are generally unstable and readily tautomerize to the corresponding ketenes.[3] The deprotonated form of ynols, known as ynolates, are synthetically useful intermediates.[3]

This guide will traverse the historical landscape of alkynol chemistry, from seminal discoveries to the development of sophisticated synthetic protocols that enable the precise construction of complex chiral alkynols, and explore their impact on medicinal chemistry.

A Historical Timeline of Key Discoveries

The journey of alkynols is intrinsically linked to the discovery and chemistry of acetylene. The following timeline highlights the pivotal moments in the emergence of alkynol chemistry:

-

1836: Discovery of Acetylene: Edmund Davy is credited with the first discovery of acetylene, the simplest alkyne. This discovery laid the fundamental groundwork for the entire field of alkyne chemistry.[4]

-

1899: The Advent of Alkynylation: John Ulric Nef discovered that acetylides could add to carbonyl compounds, a reaction that forms the basis of alkynol synthesis. This seminal work opened the door to the preparation of a wide array of propargylic alcohols.[5][6]

-

Early 20th Century: The Favorskii Reaction: While not a direct synthesis of all alkynols, the work of Russian chemist Alexei Yevgrafovich Favorskii on the rearrangement of α-halo ketones, which can proceed through cyclopropanone intermediates, became relevant to the synthesis of certain cyclic and rearranged acetylenic compounds.

-

c. 1940: Reppe Chemistry and Industrial Scale Synthesis: Walter Reppe, a German chemist at BASF, revolutionized the industrial production of alkynols. He developed the "Reppe synthesis," a high-pressure reaction of acetylene with formaldehyde using a copper acetylide catalyst to produce 1,4-butynediol and propargyl alcohol on a large scale.[7][8] This made these crucial building blocks readily available for chemical manufacturing.

-

1950s: Ethchlorvynol - An Alkynol in Medicine: The sedative-hypnotic drug Ethchlorvynol was developed by Pfizer.[2][3] This marked a significant application of alkynol-containing molecules in the pharmaceutical industry.

-

1975: Synthesis of Ynolates: Ulrich Schöllkopf and Inga Hoppe reported the first synthesis of ynolates via the fragmentation of 3,4-diphenylisoxazole with n-butyllithium. This provided access to these highly reactive intermediates for organic synthesis.[3]

-

Late 20th and Early 21st Century: Asymmetric Synthesis of Chiral Alkynols: A major focus of modern organic chemistry has been the development of methods for the enantioselective synthesis of chiral propargylic alcohols. The development of chiral catalysts and reagents for the asymmetric addition of alkynes to carbonyls has been a significant area of research, enabling the synthesis of enantiomerically pure pharmaceuticals and natural products.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of alkynols is a well-established field with a variety of powerful methods. This section details the protocols for some of the most fundamental and widely used reactions.

Alkynylation of Carbonyl Compounds (Nef-Reppe Reaction)

The addition of a metal acetylide to an aldehyde or ketone is the most common method for preparing propargylic alcohols.

Experimental Protocol: Zinc-Mediated Alkynylation of Benzaldehyde with Phenylacetylene

-

Materials:

-

Zinc dust (activated)

-

Allyl bromide

-

Benzaldehyde

-

Phenylacetylene

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with activated zinc dust (2.0 equivalents).

-

Anhydrous THF is added to the flask.

-

A solution of allyl bromide (2.0 equivalents) in anhydrous THF is added dropwise to the zinc suspension at room temperature. The mixture is stirred for 30 minutes.

-

A solution of benzaldehyde (1.0 equivalent) and phenylacetylene (1.2 equivalents) in anhydrous THF is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

The mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired propargylic alcohol.

-

Asymmetric Alkynylation for the Synthesis of Chiral Alkynols

The enantioselective addition of terminal alkynes to aldehydes is a powerful tool for the synthesis of chiral propargylic alcohols.

Experimental Protocol: Asymmetric Alkynylation of Benzaldehyde using a Chiral Amino Alcohol Catalyst

-

Materials:

-

Zinc triflate (Zn(OTf)₂)

-

(+)-N-Methylephedrine

-

Triethylamine

-

Phenylacetylene

-

Benzaldehyde

-

Toluene, anhydrous

-

Hexanes

-

Ethyl acetate

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, zinc triflate (1.1 equivalents) and (+)-N-methylephedrine (1.2 equivalents) are suspended in anhydrous toluene.

-

Triethylamine (2.2 equivalents) is added, and the mixture is stirred at room temperature for 2 hours.

-

Phenylacetylene (1.2 equivalents) is added, and the mixture is stirred for an additional 30 minutes.

-

The reaction mixture is cooled to 0 °C, and benzaldehyde (1.0 equivalent) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched with saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography (e.g., using a hexanes/ethyl acetate gradient) to yield the enantiomerically enriched propargylic alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

-

Quantitative Data of Representative Alkynols

For ease of comparison, the following table summarizes key physical and spectroscopic data for a selection of alkynols.

| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| Propargyl Alcohol | HC≡CCH₂OH | C₃H₄O | 56.06 | 114-115 | -51 to -48 | 2.51 (t, 1H), 4.29 (d, 2H), 1.6 (br s, 1H) | 82.5, 74.8, 51.4 | 3300 (br, OH), 3290 (≡C-H), 2120 (C≡C) |

| 1,4-Butynediol | HOCH₂C≡CCH₂OH | C₄H₆O₂ | 86.09 | 238 | 58 | 4.23 (s, 4H), 2.9 (br s, 2H) | 82.1, 50.9 | 3300 (br, OH), 2250 (C≡C) |

| 1-Phenyl-2-propyn-1-ol | HC≡CCH(OH)Ph | C₉H₈O | 132.16 | 125-127 (15 mmHg) | N/A | 7.3-7.5 (m, 5H), 5.45 (d, 1H), 2.65 (d, 1H), 2.2 (br s, 1H) | 140.1, 128.6, 128.3, 126.6, 83.5, 75.1, 64.2 | 3350 (br, OH), 3290 (≡C-H), 2115 (C≡C) |

| Ethchlorvynol | ClCH=CHC(OH)(CC H)CH₂CH₃ | C₇H₉ClO | 144.60 | 173-174 | N/A | 6.1-6.3 (m, 2H), 3.3 (s, 1H), 2.6 (s, 1H), 1.8 (q, 2H), 1.0 (t, 3H) | Data not readily available | Data not readily available |

Note: NMR and IR data are approximate and can vary depending on the solvent and concentration.

Alkynols in Drug Development: The Case of Ethchlorvynol and GABA-A Receptor Signaling

The inclusion of an alkynol moiety in a drug molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. A notable example is Ethchlorvynol, a sedative and hypnotic drug developed in the 1950s.[2][3]

Mechanism of Action of Ethchlorvynol

Ethchlorvynol acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron. This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.

Ethchlorvynol binds to a site on the GABA-A receptor distinct from the GABA binding site and enhances the effect of GABA, leading to increased chloride ion influx and a more pronounced inhibitory effect. This enhanced inhibition in various brain regions is responsible for the sedative and hypnotic effects of the drug.

Visualizing the GABA-A Receptor Signaling Pathway

The following diagram, generated using the DOT language for Graphviz, illustrates the simplified signaling pathway of the GABA-A receptor and the modulatory action of Ethchlorvynol.

Experimental Workflows and Logical Relationships

The synthesis of a target alkynol often involves a series of strategic steps. The following diagram illustrates a logical workflow for the synthesis of a chiral propargylic alcohol.

Conclusion and Future Outlook

The discovery and development of alkynol chemistry have profoundly impacted the landscape of organic synthesis and medicinal chemistry. From their humble beginnings in the study of acetylene to their current role as sophisticated building blocks in the synthesis of complex, life-saving pharmaceuticals, the journey of alkynols is a testament to the power of fundamental chemical research. The continued development of novel catalytic systems for the stereoselective synthesis of alkynols will undoubtedly unlock new avenues for the creation of innovative therapeutics. As our understanding of biological pathways deepens, the unique structural and electronic properties of the alkynyl group will continue to be exploited by medicinal chemists to design next-generation drugs with enhanced efficacy and specificity. This guide serves as a testament to the rich history of alkynols and as a resource to inspire future discoveries in this ever-evolving field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. orgosolver.com [orgosolver.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 8. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safe Handling of 3-Pentyn-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety and handling precautions for 3-pentyn-2-ol, a key intermediate in various synthetic pathways. Adherence to stringent safety protocols is paramount when working with this flammable and irritant compound. This document outlines the known hazards, exposure controls, and emergency procedures to ensure the safe and effective use of this compound in a laboratory setting.

Physicochemical and Toxicological Profile

A thorough understanding of the inherent properties of this compound is the foundation of its safe handling. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C5H8O | [1][2][3][4] |

| Molecular Weight | 84.12 g/mol | [1] |

| CAS Number | 27301-54-8 | [2][4] |

| Boiling Point | 138-140 °C | [5] |

| Density | 0.900 g/mL at 20 °C | [5] |

| Flash Point | 54 °C (129.2 °F) - closed cup | [5] |

| Refractive Index | n20/D 1.448 | [5] |

GHS Hazard Classification and Statements

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following pictograms, signal word, and hazard statements summarize the risks associated with this chemical.[1]

Pictograms:

-

Flame: Flammable liquid

-

Exclamation Mark: Skin and eye irritant, may cause respiratory irritation

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Safe Handling and Storage Protocols

The following protocols are based on established best practices for handling flammable and irritant chemicals.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Explosion-Proof Equipment: Use only explosion-proof electrical and lighting equipment in areas where this compound is handled or stored.[6][7]

-

Grounding and Bonding: Ground and bond containers when transferring the material to prevent static discharge.[6][7]

-

Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following PPE is recommended when handling this compound:

-

Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes.[5][8][9]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge is necessary.[8][10]

-

Footwear: Closed-toe, chemical-resistant shoes must be worn.[8][10]

Storage

-

Flammable Liquids Cabinet: Store this compound in a designated flammable liquids storage cabinet.

-

Temperature: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6][7] The recommended storage temperature is 2-8°C.[5]

-

Incompatible Materials: Segregate from strong oxidizing agents, acids, and bases.

-

Container Integrity: Keep containers tightly closed when not in use.[6][7]

Emergency Procedures

In the event of an emergency, follow these procedures and always seek medical attention if exposed.

Spill Response

Experimental Protocol: Small Spill Clean-up

-

Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

-

Eliminate Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

-

Don PPE: Wear the appropriate personal protective equipment as outlined above.

-

Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or earth.[6] Do not use combustible materials like paper towels to absorb the spill.

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[6][7]

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from procurement to disposal.

Caption: Logical workflow for the safe handling of this compound.

Conclusion

While this compound is a valuable reagent, its hazardous properties necessitate careful and informed handling. By implementing the engineering controls, personal protective equipment, and procedures outlined in this guide, researchers can mitigate the risks associated with its use. A proactive approach to safety is essential for protecting laboratory personnel and the surrounding environment.

References

- 1. This compound | C5H8O | CID 141344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. pent-3-yn-2-ol | 27301-54-8 | Buy Now [molport.com]

- 5. This compound = 98.0 GC 58072-60-9 [sigmaaldrich.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 9. hsa.ie [hsa.ie]

- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

Methodological & Application

Application Notes and Protocols: The Use of 3-Pentyn-2-ol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction